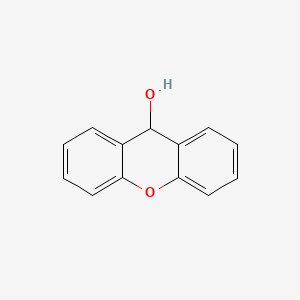

9-Hydroxyxanthene

説明

Overview of Xanthene Class Compounds

Xanthene, also known as 9H-xanthene or 10H-9-oxaanthracene, represents a significant class of organic compounds characterized by a distinctive tricyclic structure wikipedia.orgijpsr.comontosight.ai. This core scaffold consists of a central pyran ring fused to two benzene (B151609) rings, with an oxygen atom integrated into the central ring system ijpsr.comontosight.ainih.govontosight.airesearchgate.net. The molecular formula for xanthene is C₁₃H₁₀O wikipedia.orgontosight.ainih.govijrpc.com.

Xanthene is typically a yellow crystalline solid that exhibits solubility in common organic solvents like ethanol (B145695) and chloroform, though it is only slightly soluble in water wikipedia.orgontosight.ai. Its physical properties include a melting point ranging from 101-102 °C and a boiling point of 310-312 °C ontosight.aiijrpc.com.

Derivatives of xanthene are widely recognized for their diverse applications across various scientific fields. They are particularly noted for their strong fluorescent properties, making them invaluable as dyes, indicators, and fluorophores ontosight.aiontosight.aiijrpc.comscbt.com. These compounds find utility in areas such as fluorescence microscopy, biomedical imaging, and laser technology, facilitating high-sensitivity detection and visualization in complex systems ontosight.aiontosight.aiscbt.com. Beyond their optical properties, xanthene derivatives also serve as crucial intermediates in organic synthesis and have garnered interest in chemical research for their potential in developing novel compounds and materials ontosight.aiijrpc.comchemimpex.com.

The versatility of the xanthene nucleus is further highlighted by the broad spectrum of chemical and pharmacological properties observed in its derivatives. These include, but are not limited to, antioxidant, antimicrobial, and anti-inflammatory activities, which stem from their ability to interact with various biological targets ijpsr.comontosight.airesearchgate.netijrpc.comontosight.aiontosight.airesearchgate.netijarsct.co.inmdpi.com. The presence of different substituents, particularly at the 9-position, profoundly influences their physical, chemical, and biological characteristics researchgate.netijarsct.co.insciforum.net.

A summary of key properties for Xanthene is presented in Table 1.

Table 1: Key Chemical and Physical Properties of Xanthene

| Property | Value | Source Index |

| Molecular Formula | C₁₃H₁₀O | wikipedia.orgontosight.ainih.govijrpc.com |

| Molar Mass | 182.22 g/mol | nih.gov |

| Appearance | Yellow solid | wikipedia.orgontosight.aiijrpc.com |

| Melting Point | 101-102 °C | ontosight.aiijrpc.com |

| Boiling Point | 310-312 °C | ontosight.aiijrpc.com |

| Solubility in Water | Slightly soluble | ontosight.ai |

| Solubility in Organic Solvents | Soluble (e.g., ethanol, chloroform) | wikipedia.orgontosight.ai |

Historical Context and Natural Occurrence of 9-Hydroxyxanthene

The broader class of xanthene compounds has a notable historical presence in chemistry, particularly in the development of synthetic dyes. For instance, the German chemist Adolph von Baeyer discovered fluorescein, a prominent xanthene dye, in 1871 britannica.com. While many xanthene derivatives are synthetically produced, some also occur naturally researchgate.netijarsct.co.inmdpi.com.

This compound, specifically, has been identified as a natural product. It has been reported to occur in plants such as Xanthium spinosum and Xanthium strumarium nih.govchemicalbook.com. Additionally, it can be extracted from traditional medicinal herbs like Rhizoma Gastrodiae and Angelicae Dahuricae biosynth.comchemicalbook.com. Although relatively rare in nature compared to their synthetic counterparts, natural xanthenes, such as mangostin isolated from Garcinia mangostana, highlight the presence of this scaffold in biological systems researchgate.net.

From a synthetic perspective, this compound can be prepared through the reduction of xanthone (B1684191) researchgate.netresearchgate.netwikipedia.org. A common laboratory method involves the use of sodium amalgam in an alcoholic solution of xanthone, with the reaction typically carried out at elevated temperatures chemicalbook.com. The resulting this compound is then precipitated by pouring the solution into cold distilled water, followed by filtration and drying to obtain the final product chemicalbook.com. This synthetic route underscores the chemical relationship between xanthone and this compound, where the latter represents a reduced form of the former.

Table 3: Natural Sources and Synthesis of this compound

| Category | Detail | Source Index |

| Natural Occurrence | Xanthium spinosum, Xanthium strumarium | nih.govchemicalbook.com |

| Rhizoma Gastrodiae, Angelicae Dahuricae | biosynth.comchemicalbook.com | |

| Synthetic Route | Reduction of xanthone | researchgate.netresearchgate.netwikipedia.org |

| Using sodium amalgam in alcoholic xanthone solution | chemicalbook.com |

Structure

3D Structure

特性

IUPAC Name |

9H-xanthen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRMYMMIJXLMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059009 | |

| Record name | Xanthydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Xanthydrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11340 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-46-0 | |

| Record name | Xanthydrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthydrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxyxanthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Xanthen-9-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-xanthen-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHYDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7131M69IKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Transformations of 9 Hydroxyxanthene

Established Synthetic Pathways to 9-Hydroxyxanthene

The most common and straightforward procedures for synthesizing this compound involve the modification of related xanthene structures. nih.gov

A primary method for obtaining this compound is through the reduction of xanthone (B1684191). wikipedia.orgprepchem.com A common approach involves the use of sodium amalgam in an alcoholic solution. chemicalbook.comprepchem.com The reaction is typically conducted at elevated temperatures, specifically between 60-70°C, with vigorous stirring. chemicalbook.com Following the reaction, this compound is precipitated by pouring the solution into cold distilled water, then filtered and dried to yield the final product. chemicalbook.com High yields, ranging from 91-95%, have been reported for this method when using sodium amalgam in a dry toluene/ethanol (B145695) suspension. lookchem.comchemicalbook.com

Table 1: Reduction of Xanthone to this compound

| Precursor | Reagent & Solvent | Temperature | Yield (%) | Notes |

| Xanthone | Sodium amalgam in alcoholic solution | 60-70°C | 91-95 | Product precipitated by pouring into cold distilled water lookchem.comchemicalbook.com |

| Xanthone | Zinc dust under alkaline conditions | Not specified | Not specified | Intermediate step for further reactions lookchem.com |

Studies have indicated that the benzylic C-H bonds in xanthene are more reactive under oxidative conditions compared to aromatic C-H bonds. Computational studies, specifically Density Functional Theory (DFT), have revealed lower activation barriers for benzylic hydroxylation, attributed to radical stabilization at the 9-position. Isotopic labeling experiments, such as those using xanthene-d₂, can provide insights into the hydrogen abstraction pathways involved in these reactions.

A highly reactive cytochrome P450 model compound, [OFeIV-4-TMPyP]+ (1), has been shown to oxidize xanthene, yielding 9-xanthydrol (this compound) as the major product with approximately 90% yield. lookchem.com This hydroxylation reaction proceeds with a high second-order rate constant (k₃ = (3.6 ± 0.3) × 10⁶ M⁻¹ s⁻¹). lookchem.com A kinetic isotope effect (kH/kD = 2.1) was observed when comparing xanthene and xanthene-d₂, supporting a homolytic hydrogen abstraction transition state. lookchem.com

Another investigation involving the oxidation of xanthene with an imine iron complex/H₂O₂ system produced this compound (4%), xanthone (29%), and 2-hydroxyxanthene (5%). uniroma1.it Blank experiments conducted without the imine ligand resulted in this compound (1%) and xanthone (65%). uniroma1.it A kinetic isotope effect (KIE) value of 3.3 ± 0.7 was obtained, confirming that the benzylic hydrogen atom transfer (HAT) process from xanthene is promoted by a metal-based oxidant. uniroma1.it

Table 2: Hydroxylation of Xanthene to this compound

| Substrate | Oxidizing Agent & Catalyst | Temperature | Product & Yield (%) | Notes |

| Xanthene | H₂O₂ in catalytic systems | 60-80°C | This compound (4%) + aromatic hydroxylation products (5%) | Catalyst choice affects regioselectivity |

| Xanthene | [OFeIV-4-TMPyP]+ (P450 model) | Not specified | 9-Xanthydrol (~90%) lookchem.com | k₃ = (3.6 ± 0.3) × 10⁶ M⁻¹ s⁻¹, kH/kD = 2.1 lookchem.com |

| Xanthene | Imine iron complex/H₂O₂ | Not specified | This compound (4%) + Xanthone (29%) + 2-Hydroxyxanthene (5%) uniroma1.it | KIE = 3.3 ± 0.7, metal-based oxidant uniroma1.it |

Aryne-mediated reactions represent a distinct synthetic route to this compound. Okuma's research demonstrated that a 2:1 coupling reaction between two molar equivalents of benzyne (B1209423) and one molar equivalent of N,N-dimethylformamide (DMF) successfully yielded this compound. mdpi.comnih.govresearchgate.net This transformation typically occurs in acetonitrile (B52724) (CH₃CN) at room temperature, in the presence of cesium fluoride (B91410) (CsF) and potassium carbonate (K₂CO₃). mdpi.com Specifically, the reaction of o-trimethylsilylphenyl triflate (precursor 16) with DMF under these conditions afforded this compound in a 52% yield. mdpi.com Furthermore, this compound can also be generated through the reaction of salicylaldehyde (B1680747) with benzyne. mdpi.comnih.govresearchgate.net This methodology is characterized by the insertion of highly reactive arynes into the C=O bond of aldehydes or formamides. mdpi.comresearchgate.net When the reaction of salicylaldehydes with benzyne (generated from o-trimethylsilyphenyl triflate and CsF) is conducted under basic conditions, good yields of 9-hydroxyxanthenes are observed. researchgate.net

Table 3: Aryne-Mediated Synthesis of this compound

| Reactants | Aryne Precursor & Conditions | Solvent | Temperature | Yield (%) | Notes |

| Benzyne (2 mol), DMF (1 mol) | CsF, K₂CO₃ | CH₃CN | Room Temp. | 52 | Precursor 16 (o-trimethylsilylphenyl triflate) used for benzyne generation mdpi.com |

| Salicylaldehyde, Benzyne | Basic conditions | Not specified | Not specified | Good yields | Insertion of arynes into C=O bond researchgate.net |

This compound plays a crucial role in multi-step synthetic strategies, particularly in the preparation of functionalized derivatives and as a handle in solid-phase synthesis. It is utilized in the protection of thiols, reacting with them in the presence of trifluoroacetic acid (TFA) to form S-xanthenyl (Xan) thioethers. This reaction effectively protects the thiol group, allowing for selective modification of other functional groups within the molecule. lookchem.comchemicalbook.com

Acid-labile 9-xanthenyl handles have been specifically developed for solid-phase peptide synthesis (SPPS). researchgate.net For instance, [[9-[(9-Fluorenylmethyloxycarbonyl)amino]xanthen-2(or 3)-yl]oxy]alkanoic acid (XAL) handles have been efficiently prepared through four-step routes starting from 2- or 3-hydroxyxanthone. researchgate.net These XAL supports serve as critical starting points for SPPS using Fmoc chemistry. Upon completion of peptide chain assembly, C-terminal peptide amides can be released in excellent yields and purities by employing low concentrations (1-5% v/v) of trifluoroacetic acid (TFA) in dichloromethane, often without the need for additional carbocation scavengers. researchgate.net Derivatives such as (this compound-3-oxy)acetic acid and (this compound-3-oxy)valeric acid (6a and 6b) have been synthesized via six-step routes, with 6b demonstrating applicability as a handle for solid-phase peptide synthesis. researchgate.net The acid-labile 5-[(9-aminoxanthen-2-yl)oxy]valeric acid was also prepared in a six-step route and investigated for its usefulness in the solid-phase synthesis of peptides like cholecystokinin-8 sulfate. researchgate.net The modification of the carbonyl group at position 9 of xanthones is considered a straightforward method for synthesizing a variety of xanthene derivatives. nih.govresearchgate.netresearchgate.netup.ptresearchgate.net

Aryne-Mediated Synthesis

Advanced Synthetic Methodologies

Electrochemical methods have emerged as greener and highly efficient alternatives for the synthesis of xanthenes, often bypassing the need for metal catalysts. nih.govresearchgate.netup.ptresearchgate.net The electrochemical oxidative synthesis of 9-alkyl-9H-xanthenes has been successfully demonstrated. researchgate.net This transformation is carried out in an undivided electrochemical cell, utilizing a carbon felt anode and a platinum cathode. researchgate.net This approach has yielded coupling products with efficiencies up to 79%. researchgate.net The underlying mechanism for this process involves the abstraction of a hydrogen atom from the allylic position, leading to functionalization while preserving the C=C bond. researchgate.net

Electrochemical methodologies have also been applied to the dehydrogenative coupling of xanthenes with azoles and imides. These metal-free coupling reactions yield the corresponding xanthen-9-amines with reported yields ranging from 50% to 92%. researchgate.net Additionally, an intermolecular electrochemical C(sp³)-H/N-H cross-coupling method, employing ferrocene (B1249389) (Fc) as a redox catalyst, has been used by Lin et al. to conjugate xanthene with n-alkoxyamides. This method successfully produced N-alkoxy-N-(9H-xanthen-9-yl)-benzamides in yields of 70-77%. researchgate.net

Table 4: Electrochemical Synthesis of Xanthenes

| Reaction Type | Conditions | Yield (%) | Notes |

| Oxidative synthesis of 9-alkyl-9H-xanthenes | Undivided electrochemical cell, carbon felt anode, platinum cathode | Up to 79 | Based on allylic C-H abstraction; C=C bond remains unreacted researchgate.net |

| Dehydrogenative coupling of xanthenes with azoles/imides | Electrochemical, metal-free | 50-92 | Yields xanthen-9-amines researchgate.net |

| C(sp³)-H/N-H cross-coupling of xanthene with n-alkoxyamides | Electrochemical, ferrocene (Fc) redox catalyst | 70-77 | Yields N-alkoxy-N-(9H-xanthen-9-yl)-benzamides researchgate.net |

Metal-Free Catalysis in Xanthene Synthesis

While the most common synthetic routes for this compound typically involve the reduction of xanthone, often employing metal reagents such as sodium amalgam or zinc dust, the broader field of xanthene synthesis has seen the emergence of metal-free catalytic approaches. chemicalbook.comlookchem.com Recent developments in synthetic methodologies for obtaining xanthene derivatives, including (aza)xanthenes, have explored electrochemical and metal-free procedures, which are considered greener and more efficient. researchgate.netresearchgate.netnih.gov For instance, certain metal-free radical cascade reactions have been reported in the synthesis of indole-xanthydrol hybrids, indicating a move towards less metal-dependent processes for related structures. dntb.gov.ua Additionally, the formation of this compound has been observed through reactions of salicylaldehyde with arynes under transition metal-free conditions, where highly reactive arynes activate specific bonds. nih.govnii.ac.jp However, it is important to note that the primary and widely reported methods for the direct synthesis of this compound itself from xanthone still frequently involve metal-based reduction.

Application of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound and its derivatives is a growing area of interest, aiming to reduce environmental impact and enhance synthetic efficiency. researchgate.netresearchgate.net Green chemistry emphasizes principles such as waste prevention, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, and employing catalysis. nih.govnih.govsciforum.netgoogle.com

For the synthesis of this compound, strategies aligning with green chemistry principles include:

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones to minimize waste. google.com While traditional methods for this compound synthesis often use stoichiometric metal reductants, research into heterogeneous catalysts and organocatalysts for xanthene derivatives generally aims for improved atom economy and reduced waste. researchgate.net

Safer Solvents: Efforts are made to develop methods that utilize environmentally benign solvents or solvent-free conditions. researchgate.net

Reduced Derivatives: Minimizing unnecessary derivatization steps (e.g., protection/deprotection) helps reduce reagent consumption and waste generation. nih.govgoogle.com

The appraisal of green chemistry metrics for xanthene reactions highlights the advantages of new methodologies in terms of efficiency, safety, and ecological impact. researchgate.netnih.govresearchgate.net

Reactivity and Derivatization Chemistry of this compound

This compound is a versatile compound that undergoes various chemical reactions, making it a valuable intermediate in diverse applications.

Electrophilic Substitution Reactions (e.g., Friedel-Crafts Acylation)

This compound can participate in electrophilic substitution reactions, a common class of reactions for aromatic compounds. A notable example is the Friedel-Crafts acylation, where an acyl group is introduced onto the aromatic ring. researchgate.netugr.es This reaction typically involves the use of an acyl halide or acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netugr.esrsc.org Studies have shown that this compound can undergo Friedel-Crafts acylation to yield synthetically useful carboxylic acid derivatives. The reaction pathway can be reminiscent of Friedel-Crafts polycondensation, where intramolecular electrophilic attack on a carbonyl carbon can occur. chemicalbook.com

Condensation Reactions with Biological Substrates (e.g., Urea)

This compound is well-known for its reactivity in condensation reactions, particularly with biological substrates like urea (B33335). It reacts with urea to form condensation products. Historically, this reaction has been used to form the insoluble product dixanthylurea for urea detection. dntb.gov.ua More refined analytical methods utilize this reactivity to form N-9H-xanthen-9-ylurea, a fluorescent derivative that remains in solution, allowing for its quantification using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD). This reactivity makes this compound a critical reagent in urea detection assays. dntb.gov.ua

Derivatization for Analytical Applications (e.g., for Acrylamide (B121943), Ethyl Carbamate)

The ability of this compound to form detectable derivatives makes it highly valuable in analytical chemistry for the determination of various compounds, particularly in food matrices and biological samples. dntb.gov.ua

Table 1: Analytical Applications of this compound Derivatization

| Analyte | Analytical Technique | Derivative Formed (if specified) | Reference |

| Urea | HPLC-FLD | N-9H-xanthen-9-ylurea | |

| Acrylamide | GC-MS | Xanthylamide derivative | dntb.gov.uanih.gov |

| Ethyl Carbamate (B1207046) | HPLC-FLD, GC-MS | N-xanthyl ethyl carbamate | dntb.gov.uanih.gov |

| Methylcarbamate | GC-MS | Xanthyl methylcarbamate | |

| Acetamide | GC-MS | nih.gov | |

| Propanamide | GC-MS | nih.gov | |

| Butyramide | GC-MS | nih.gov | |

| Urea Nitrate (B79036) | GC-MS, LC-UV/Fluorescence | nih.gov |

For instance, this compound serves as a derivatization reagent for acrylamide and ethyl carbamate in food safety testing. dntb.gov.ua It enables the sensitive determination of ethyl carbamate in workplace air by forming N-xanthyl ethyl carbamate, which is then analyzed by HPLC with fluorescence detection. Similarly, it has been successfully applied for the simultaneous determination of methylcarbamate and ethylcarbamate in fermented foods and beverages using gas chromatography–mass spectrometry (GC-MS) after derivatization.

Reactions with Proteins and Specific Amino Acids

This compound (xanthydrol) has been shown to react with a variety of proteins, leading to the inactivation of certain enzymes. Research indicates that in an acetic acid solution, this compound reacts with specific amino acids.

Table 2: Reactivity of this compound with Amino Acids in Acetic Acid Solution

| Amino Acids that React | Amino Acids that Do Not React (α-amino group) |

| Arginine | Alanine |

| Asparagine | Serine |

| Cysteine | Isoleucine |

| Glutamine | Tyrosine |

| Histidine | |

| Lysine | |

| Tryptophan |

The α-amino group of α-amino acids generally does not react with this compound under these conditions. This selective reactivity highlights its potential for targeted chemical modifications within complex biological systems.

Spectroscopic and Advanced Analytical Characterization of 9 Hydroxyxanthene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework. For 9-hydroxyxanthene, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its structure. usbio.net

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the xanthene backbone typically appear as a complex multiplet in the range of δ 6.8–7.5 ppm. The specific chemical shifts and coupling patterns can provide information about the substitution pattern on the aromatic rings.

A key feature in the ¹H NMR spectrum of this compound is the signal for the proton at the 9-position (H-9). This proton, being attached to a carbon bearing a hydroxyl group and situated between two aromatic rings, exhibits a characteristic chemical shift. Another important signal is that of the hydroxyl proton (-OH), which can vary in its chemical shift depending on factors like solvent, concentration, and temperature due to hydrogen bonding. In some cases, this peak may be broad.

Table 1: ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Chemical Shift (δ) Range (ppm) |

|---|---|

| Aromatic Protons | 6.8 – 7.5 |

| H-9 | (Specific data not available in search results) |

| -OH Proton | (Variable, dependent on conditions) |

Data based on typical ranges for similar aromatic compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the xanthene core produce a series of peaks in the downfield region, typically between δ 110 and 160 ppm. The carbon atom at the 9-position (C-9), which is bonded to the hydroxyl group, is particularly noteworthy. Its chemical shift is influenced by the electronegative oxygen atom and its position within the tricyclic system. The specific chemical shifts of the quaternary carbons and the protonated aromatic carbons can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ) Range (ppm) |

|---|---|

| Aromatic Carbons | 110 – 160 |

| C-9 (CH-OH) | (Specific data not available in search results) |

Data based on typical ranges for aromatic and alcohol carbons. libretexts.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For this compound (C₁₃H₁₀O₂), the molecular ion peak is expected at an m/z of approximately 198.1. The fragmentation pattern provides a unique fingerprint for the molecule. Common fragmentation pathways for compounds with similar structures often involve the loss of stable neutral molecules or radicals. For this compound, potential fragmentation could include the loss of a hydroxyl radical (•OH), water (H₂O), or carbon monoxide (CO), leading to the formation of characteristic fragment ions. The analysis of these fragments helps to confirm the presence of specific structural motifs within the molecule.

Table 3: Expected Key Ions in the EI-MS of this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [C₁₃H₁₀O₂]⁺ | 198.1 | Molecular Ion |

| [C₁₃H₉O]⁺ | 181.1 | Loss of •OH |

| [C₁₃H₈O]⁺• | 180.1 | Loss of H₂O |

| [C₁₂H₁₀O]⁺• | 170.1 | Loss of CO |

Fragmentation data is predictive based on common fragmentation patterns. libretexts.orgacdlabs.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method for analyzing the functional groups in this compound. The IR spectrum of this compound is characterized by several key absorption bands.

A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is due to intermolecular hydrogen bonding. The presence of aromatic rings is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the alcohol and the ether linkage in the xanthene ring system will also give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| -OH (Alcohol) | ~3400 (broad) | O-H Stretch |

| Aromatic C-H | >3000 | C-H Stretch |

| Aromatic C=C | 1600 - 1450 | C=C Stretch |

| C-O (Alcohol/Ether) | (Specific data not available in search results) | C-O Stretch |

Data based on typical ranges for the specified functional groups. vscht.cz

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful and versatile technique for obtaining the infrared spectrum of solid and liquid samples with minimal to no sample preparation. bruker.comspecac.com This method is predicated on the phenomenon of total internal reflection, where an infrared beam is guided through a crystal of high refractive index. wikipedia.org At each reflection point on the crystal surface, an evanescent wave penetrates a short distance into the sample in contact with the crystal. wikipedia.orgvscht.cz This interaction allows for the acquisition of an infrared spectrum rich in chemical information.

In the analysis of this compound, ATR-IR spectroscopy provides valuable data on the functional groups present in the molecule. The resulting spectrum is characterized by absorption bands corresponding to specific molecular vibrations.

Key ATR-IR Spectral Data for this compound:

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3300-3500 | Hydroxyl (-OH) |

| C-H Stretch (Aromatic) | 3000-3100 | Aryl C-H |

| C-H Stretch (Aliphatic) | 2850-3000 | Aliphatic C-H |

| C=C Stretch (Aromatic) | 1580-1620 | Aromatic Ring |

| C-O Stretch | 1200-1300 | Ether (C-O-C) and Alcohol (C-O) |

| O-H Bend | 1300-1400 | Hydroxyl (-OH) |

| Note: The exact positions of these bands can vary slightly due to the specific chemical environment and intermolecular interactions. |

The broad band observed in the 3300-3500 cm⁻¹ region is a hallmark of the hydroxyl group's O-H stretching vibration, a key functional group in this compound. The presence of peaks in the 3000-3100 cm⁻¹ and 1580-1620 cm⁻¹ ranges confirms the aromatic nature of the xanthene backbone.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing a "chemical fingerprint" of a molecule based on inelastic light scattering. anton-paar.com When monochromatic light interacts with a molecule, it can excite vibrational modes, resulting in scattered light with a shifted frequency. anton-paar.com This frequency shift corresponds to the vibrational energy levels of the molecule and is unique to its structure. mdpi.com

For this compound, Raman spectroscopy can offer detailed insights into the skeletal vibrations of the xanthene ring system and the vibrations of its substituent groups. This technique is particularly sensitive to non-polar bonds, which may show weak absorption in IR spectra. The resulting Raman spectrum provides a unique fingerprint that can be used for identification and to study structural changes. americanpharmaceuticalreview.comnih.gov

Characteristic Raman Shifts for this compound and Related Structures:

| Raman Shift (cm⁻¹) | Assignment |

| ~1610 | Aromatic Ring Stretching |

| ~1560 | Ring Vibration (associated with beta-lactam and pyrrolidine (B122466) rings in some derivatives) mdpi.com |

| ~1390 | C-H Bending / Ring Deformation |

| ~1000 | Ring Breathing Mode |

| 600-800 | Out-of-plane Ring Bending |

| Note: These are representative shifts and can be influenced by the molecular environment and derivatization. |

The combination of ATR-IR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound, enabling unambiguous identification and detailed structural characterization.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating components of a mixture and for determining the purity and concentration of a specific compound. wikipedia.org For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal analytical tools.

HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. wikipedia.org It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.org The separation is based on the differential partitioning of the analytes between the two phases. wikipedia.org

This compound is frequently analyzed by HPLC, often in the context of its use as a derivatizing agent. For instance, it reacts with urea (B33335) to form derivatives that can be detected with high sensitivity. researchgate.net A common HPLC method for analyzing this compound and its derivatives involves a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. researchgate.netresearchgate.net

Typical HPLC Parameters for this compound Analysis:

| Parameter | Condition |

| Column | ODS (C18) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV or Fluorescence researchgate.net |

| Retention Time | Dependent on exact conditions, but typically within 20 minutes researchgate.net |

This method allows for the precise quantification of this compound and can be used to assess the purity of a sample by detecting the presence of any related impurities or degradation products.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for the identification and quantification of volatile and semi-volatile compounds. thermofisher.comamazonaws.com In GC, the sample is vaporized and separated in a capillary column, after which the individual components enter the mass spectrometer, where they are ionized and fragmented. technologynetworks.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

This compound and its more volatile derivatives can be analyzed using GC-MS. This technique is particularly valuable for trace analysis, such as detecting contaminants in food or environmental samples. scioninstruments.com For instance, this compound is used in the derivatization of certain food contaminants to facilitate their detection by GC-MS. The method provides both the retention time from the GC component and the mass spectrum from the MS component, offering a high degree of confidence in the identification of the analyte. technologynetworks.com

Illustrative GC-MS Parameters:

| Parameter | Condition |

| Column | DB-5 or similar non-polar capillary column rjptonline.org |

| Carrier Gas | Helium or Hydrogen thermofisher.comrjptonline.org |

| Injector Temperature | ~250 °C rjptonline.org |

| Ionization Mode | Electron Ionization (EI) |

| Detection | Mass Spectrometer (Scan or SIM mode) thermofisher.com |

The ability of GC-MS to provide both chromatographic separation and mass spectral data makes it a powerful tool for the unambiguous identification of this compound, even in complex matrices. amazonaws.com

Applications of 9 Hydroxyxanthene in Scientific Research and Technology

Analytical Chemistry Applications

In the field of analytical chemistry, 9-Hydroxyxanthene serves as a critical reagent for the detection and quantification of various substances. Its ability to react with specific functional groups to form detectable derivatives is a key feature of its utility.

Derivatization Reagent for Urea (B33335) Quantification in Biological Matrices

This compound is widely employed as a derivatization reagent for the determination of urea in biological samples such as urine and other bodily fluids. lookchem.com The classical method involves the reaction of this compound with urea to form a sparingly soluble precipitate of dixanthylurea. deakin.edu.au However, modern high-performance liquid chromatography (HPLC) techniques utilize an automated derivatization process where this compound reacts with urea to produce N-9H-xanthen-9-ylurea. deakin.edu.aunih.govresearchgate.net This derivative remains in solution and can be quantified with high sensitivity using fluorescence detection. deakin.edu.aunih.govresearchgate.net This HPLC-based method has been successfully applied to the analysis of urea in human and animal urine, as well as in wine. deakin.edu.aunih.gov The method offers a low limit of detection, making it suitable for quantifying trace amounts of urea. deakin.edu.aunih.gov

A study detailing this HPLC method with fluorescence detection after automated derivatization with xanthydrol reported a detection limit for urea of 5 x 10⁻⁸ M. deakin.edu.aunih.gov The derivatization produces N-9H-xanthen-9-ylurea, which is quantifiable via fluorescence detection (excitation at 213 nm; emission at 308 nm) after chromatographic separation. deakin.edu.aunih.govresearchgate.net This approach has also been adapted for the detection of urea nitrate (B79036) in explosives, demonstrating the versatility of the derivatization reaction. researchgate.net

Table 1: Comparison of Urea Quantification Methods Using this compound

| Method | Derivative Formed | Detection Technique | Applications | Limit of Detection |

| Classical Method | Dixanthylurea (precipitate) | Gravimetric/Other | Urea determination | Not specified |

| HPLC-Fluorescence | N-9H-xanthen-9-ylurea (in solution) | HPLC with Fluorescence Detection | Urea in urine, wine, biological fluids | 5 x 10⁻⁸ M deakin.edu.aunih.gov |

| UFLC-PDA | p-dimethylaminobenzaldehyde adduct | Ultra-Fast Liquid Chromatography with Photodiode Array Detection | Urea in blood plasma, milk, urine | Not specified |

This table provides a summary of different analytical methods for urea quantification involving this compound.

Detection and Quantification of Food Contaminants

The application of this compound extends to food safety, where it is used to detect and quantify harmful contaminants like acrylamide (B121943) and ethyl carbamate (B1207046). These substances can form in foods during processing and have potential health risks. rsc.org

Acrylamide: Acrylamide is a potential carcinogen that can form in carbohydrate-rich foods during high-temperature cooking. researchgate.netsigmaaldrich.commerieuxnutrisciences.com this compound serves as a derivatizing agent that reacts with acrylamide to form a stable derivative, xanthyl acrylamide (XAA). researchgate.netresearchgate.net This derivatization allows for the quantification of acrylamide using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net The reaction is efficient and can be completed under mild conditions. researchgate.net

Ethyl Carbamate: Ethyl carbamate, another potential carcinogen, is found in fermented foods and alcoholic beverages. rsc.orgnih.govd-nb.info this compound is used for the pre-column derivatization of ethyl carbamate in food samples. rsc.orgnih.govsemanticscholar.org The resulting derivative can be analyzed by reversed-phase HPLC with fluorescence detection, allowing for rapid and sensitive quantification. rsc.orgnih.gov This method has been optimized to significantly reduce analysis time compared to older techniques. rsc.orgnih.gov

Table 2: Application of this compound in Food Contaminant Analysis

| Contaminant | Derivative | Analytical Technique | Food Matrices |

| Acrylamide | Xanthyl acrylamide (XAA) | GC-MS | Fried foods, drinking water researchgate.net |

| Ethyl Carbamate | 9-xanthydrol derivative | HPLC with Fluorescence Detection | Wine, spirits, fermented foods rsc.orgnih.govsemanticscholar.org |

This table summarizes the use of this compound in detecting key food contaminants.

Use as a Reference Standard in Pharmaceutical Analysis

In the pharmaceutical industry, this compound and its derivatives are utilized as reference standards to ensure the quality and accuracy of analytical methods. chemimpex.comsigmaaldrich.com For instance, 9-Hydroxy Propantheline (B1209224) Bromide, a derivative of this compound, is used as a reference standard in the analysis of propantheline bromide formulations. clearsynth.com Propantheline bromide is an anticholinergic drug, and its related compounds, including 9-Hydroxy Propantheline Bromide, are monitored during quality control and stability studies. lookchem.com The use of such certified reference materials is crucial for compliance with pharmacopeial guidelines and for the validation of analytical methods. sigmaaldrich.com

Fluorescent Probe and Dye Development

The inherent fluorescence of the xanthene core structure makes this compound a valuable precursor in the development of fluorescent probes and dyes for various scientific and technological applications. chemimpex.com

Biological Imaging and Fluorescence Microscopy

Fluorescence microscopy is a powerful technique for visualizing specific components and processes within cells and tissues. microscopeworld.comcarleton.edu this compound serves as a foundational structure for creating fluorescent probes used in biological imaging. chemimpex.com These probes can be designed to selectively target and illuminate specific cellular structures or molecules, enabling researchers to study their distribution and dynamics with high precision. chemimpex.commicroscopeworld.com The development of novel fluorescent probes based on the xanthene scaffold allows for advanced imaging techniques, including the visualization of reactive oxygen species within living cells. nih.govrsc.org The ability to modify the xanthene structure facilitates the creation of probes with tailored properties for specific biological investigations. chemimpex.comresearchgate.net

Development of Novel Fluorescent Dyes for Chemical and Material Science

The principles of fluorescence that make xanthene-based compounds useful in biology are also being applied to the fields of chemistry and material science. researchgate.neteurekalert.org Researchers are developing novel fluorescent dyes based on xanthene and related structures for a variety of applications. eurekalert.orgacs.org These dyes can exhibit properties like solvatochromism, where their fluorescence changes in response to the polarity of their environment. This characteristic can be harnessed to create molecular thermometers capable of high-precision temperature measurements at a microscopic level. eurekalert.org The versatility of the xanthene scaffold allows for the synthesis of a wide range of dyes with tunable optical properties, paving the way for new materials and sensors. researchgate.netacs.org

Polymer Science and Advanced Materials

In the realm of materials science, this compound plays a significant role in the development of high-performance polymers. chemimpex.com

This compound is utilized as an intermediate in the synthesis of advanced thermoplastics, most notably poly(aryl ether ketones) (PAEKs). These polymers are known for their exceptional thermal stability and mechanical strength, making them suitable for demanding applications in aerospace, automotive, and medical industries. The synthesis of PAEKs can sometimes be complicated by the formation of a xanthydrol motif, which can act as an undesired terminator of the polymer chain. This occurs during the Friedel-Crafts polycondensation process through the benzoylation of nucleophilic positions.

During the synthesis of polymers like PAEKs, the formation of xanthydrol-related structures can lead to premature termination of the growing polymer chain. wikipedia.org This is generally considered an undesirable side reaction as it can negatively impact the final molecular weight and, consequently, the material properties of the polymer. beilstein-journals.org The termination process in radical polymerization can occur through several mechanisms, including the reaction between two growing chain radicals, a process known as combination, or through disproportionation where a hydrogen atom is transferred from one chain to another. open.edulibretexts.org Chain transfer reactions, where a radical is transferred to a monomer, solvent, or another polymer chain, can also halt the growth of a specific chain and initiate a new one. beilstein-journals.orglibretexts.org

Intermediate in High-Performance Thermoplastics Synthesis (e.g., Poly(aryl ether ketones))

Pharmaceutical and Medicinal Chemistry Intermediate

The structural framework of this compound makes it a valuable intermediate in the pharmaceutical industry for the synthesis of various bioactive molecules. chemimpex.comguidechem.com

This compound serves as a precursor for a range of biologically active compounds, including those with potential antitumor and neuroprotective properties. researchgate.net Its structure can be modified to create derivatives with enhanced biological activities. chemimpex.com The xanthene nucleus is a versatile scaffold for developing new therapeutic agents. researchgate.net

A significant application of this compound is its use as a key intermediate in the preparation of Propantheline Bromide. guidechem.comchemicalbook.comlookchem.comhimedialabs.com Propantheline Bromide is an anticholinergic drug used to treat conditions such as peptic ulcers and gastrointestinal spasms. lookchem.com this compound is also a precursor to 9-Hydroxy Propantheline Bromide, which is a metabolite and degradation product of Propantheline Bromide. This derivative is important as a reference standard in analytical methods to ensure the quality and stability of propantheline bromide formulations. The synthesis of 9-Hydroxy Propantheline Bromide can be achieved through the methanolysis of Propantheline Bromide.

Precursor in Bioactive Molecule Synthesis

Photochemical Transformations in Organic Synthesis

This compound and its derivatives are involved in various photochemical reactions, which are processes driven by light. chemimpex.com These transformations are a cornerstone of modern organic synthesis, allowing for the creation of complex molecules under mild conditions. uni-regensburg.de Photoredox catalysis, a subset of these reactions, utilizes visible light to generate reactive intermediates that can then form new chemical bonds. While specific photochemical transformations involving this compound are a subject of ongoing research, the broader field of photochemistry is continually finding new ways to synthesize valuable organic compounds. beilstein-journals.orgmdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 90-46-0 | chemimpex.comguidechem.comlookchem.comhimedialabs.com |

| Molecular Formula | C13H10O2 | chemimpex.comguidechem.comlookchem.comhimedialabs.com |

| Molecular Weight | 198.22 g/mol | chemimpex.comthermofisher.com |

| Appearance | White to off-white crystalline powder | chemimpex.comguidechem.comlookchem.com |

| Melting Point | 121-126 °C | guidechem.comthermofisher.com |

| Solubility | Soluble in alcohol and acetone; insoluble in water | guidechem.comchemicalbook.com |

Biological Activities and Molecular Mechanisms of 9 Hydroxyxanthene and Its Derivatives

Cytotoxic and Antitumor Activities

Role of Oxidative Stress in Cytotoxicity

Research indicates that 9-Hydroxyxanthene and its derivatives can exert cytotoxic effects, particularly against cancer cells, through mechanisms involving oxidative stress. Studies on breast cancer cell lines have demonstrated that specific derivatives of this compound can reduce cell viability by inducing oxidative stress and activating apoptosis pathways. The induction of reactive oxygen species (ROS) by this compound is believed to lead to cellular damage and apoptosis in cancer cells.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the ability of biological systems to detoxify them, is a recognized factor in cancer development. Cancer cells often exhibit elevated levels of reactive oxygen species and upregulated antioxidant activity. funakoshi.co.jp Excessive levels of ROS can directly damage vital cellular components such as DNA, proteins, and lipids, ultimately leading to cellular dysfunction and programmed cell death (apoptosis). funakoshi.co.jpaging-us.com Lipid peroxidation (LPO), an oxidative degradation of lipids triggered by oxidative stress, is a well-established mechanism of cytotoxicity in living organisms and serves as an indicator of oxidative stress in cells and tissues. funakoshi.co.jp

Antimicrobial and Antibacterial Spectrum

This compound exhibits significant antimicrobial properties. The broader class of xanthene derivatives has demonstrated moderate to good inhibitory activity against both Gram-positive and Gram-negative bacteria. mdpi.com Structurally related xanthones, which share a similar tricyclic scaffold, also display broad-spectrum antibacterial activities. nih.gov

Studies have highlighted the effectiveness of this compound against various bacterial strains. Notably, it has shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Minimum Inhibitory Concentration (MIC) values have been reported for this compound against these common bacterial pathogens:

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Beyond this compound itself, other xanthene derivatives have been evaluated for their antibacterial potential against a wider array of strains, including oxacillin- and methicillin-resistant Staphylococcus aureus, extended-spectrum β-lactamase (ESBL) producing Escherichia coli, Enterococcus faecalis, and Salmonella enterica serovar Typhimurium. mdpi.com Some xanthene derivatives have also demonstrated strong broad-spectrum antibacterial activity and in vivo efficacy in murine corneal infection models induced by Staphylococcus aureus or Pseudomonas aeruginosa. nih.gov Furthermore, certain xanthene derivatives have shown antitubercular activity against Mycobacterium tuberculosis. oatext.com

The biological properties of this compound, including its antimicrobial activity, are significantly influenced by the presence and nature of substituents at the 9-position of the xanthene ring. fishersci.ca Research indicates that the antimicrobial activity of this compound increases with the number of halogen substituents in its structure.

For other xanthene derivatives, the type of functional groups attached to the benzene (B151609) rings can impact their antibacterial potency. For instance, the presence of hydroxyl groups has been shown to enhance activity against Pseudomonas strains. aip.org Additionally, specific modifications, such as the substitution of a methoxy (B1213986) group with an ethoxy group, have been observed to improve antibacterial activity in certain 1,8-dioxo-hydroxanthene derivatives. aip.org In related xanthine (B1682287) derivatives, incorporating specific substituents at positions 1, 3, and 8 can lead to compounds with greater potency. dergipark.org.tr The inherent structural features, such as the exposure of a positively charged xanthene skeleton due to intermolecular hydrogen bonding in some derivatives, can also contribute to their natural bacterial targeting capabilities. researchgate.net

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Anti-inflammatory Properties and Immunomodulation

This compound is believed to possess anti-inflammatory properties and to enhance immune responses. biosynth.comchemicalbook.com Historically, this compound, extracted from natural sources like Rhizoma Gastrodiae and Angelicae Dahuricae, has been utilized in traditional Chinese medicine for various ailments, including metabolic disorders. Its therapeutic effects are thought to involve the activation of the immune system and the promotion of antibody production. biosynth.comchemicalbook.com Xanthene derivatives, in general, are recognized for their utility as immunomodulators. google.com Similarly, xanthenone derivatives, which share structural similarities, have also shown promising immunomodulatory activities. oatext.com

A key aspect of this compound's anti-inflammatory action is its purported ability to inhibit the production of certain inflammatory mediators. biosynth.comchemicalbook.comchemicalbook.com Specifically, it has been reported to inhibit the synthesis of prostaglandins (B1171923) and leukotrienes. biosynth.comchemicalbook.comchemicalbook.com Prostaglandins (PGs) and leukotrienes (LTs) are lipid mediators that play crucial roles in initiating and propagating inflammatory responses within the body. nih.govscielo.br

Beyond this compound, a xanthone (B1684191) derivative, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX), has demonstrated anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory mediators, including interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2), in human macrophages. mdpi.com This suggests a broader capacity within the xanthene scaffold to modulate the production of these key inflammatory signaling molecules.

This compound is thought to activate the immune system through mechanisms that involve transferring reactions and promoting the production of antibodies. biosynth.comchemicalbook.com The immune system's fundamental role is to protect the body by distinguishing between "self" and "non-self" entities, such as invading microorganisms or foreign chemical agents. Substances that trigger an immune response are known as antigens. msdvetmanual.com

The specific or adaptive immunity component of the immune system involves lymphocytes, including B cells and T cells, as well as antigen-presenting cells and cytokines. Antibodies, which are proteins produced by B cells, are central to this response, as they specifically interact with antigens to neutralize or mark them for elimination by other immune cells. msdvetmanual.com The reported ability of this compound to enhance immune responses and antibody production aligns with the broader classification of xanthene derivatives as immunomodulators. oatext.comgoogle.com

Inhibition of Inflammatory Mediators (e.g., Prostaglandins, Leukotrienes)

Cardiovascular System Interactions

Research indicates that this compound exhibits interactions with the cardiovascular system, particularly through its influence on blood pressure regulation. wikipedia.org

Angiotensin II Inhibition and Blood Pressure Regulation

This compound has demonstrated the capacity to inhibit angiotensin II. wikipedia.orguni.lu This inhibition is a significant mechanism, as angiotensin II is a potent vasoconstrictor that plays a crucial role in regulating blood pressure. tcichemicals.com By inhibiting angiotensin II, this compound may contribute to the reduction of high blood pressure and the management of congestive heart failure. wikipedia.orguni.lu Angiotensin II receptor blockers (ARBs), a class of medications, selectively inhibit the binding of angiotensin II to its type 1 receptor, leading to vasodilation and decreased blood pressure. Similarly, angiotensin-(1-9) has been shown to reduce hypertension and ameliorate cardiovascular damage by inhibiting the angiotensin-converting enzyme/Ang II axis.

Antioxidant Research and Mechanisms

This compound is a subject of investigation for its antioxidant properties. nih.gov The antioxidant activity of xanthene derivatives, including this compound, is often attributed to the presence of hydroxyl groups within their scaffold. These hydroxyl groups are crucial for their potent antioxidant capabilities.

Antioxidants function through various mechanisms to combat oxidative stress. They can act as radical scavengers, directly neutralizing free radicals that cause cellular damage. Additionally, antioxidants can form complexes with transition metals, thereby preventing the catalytic effect of these metals in oxidation processes. Some antioxidants also work by decomposing peroxides, converting them into stable, non-radical substances. For instance, 1,2-dihydroxy-9H-xanthen-9-one, a related xanthone, has been observed to exhibit metal-chelating effects and DPPH radical-scavenging activity, alongside mitochondrial antioxidant activity.

Enzyme Inhibition Studies

Studies have shown that this compound can participate in enzyme inhibition processes. uni.lu This involves its interaction with various proteins, leading to the inactivation of certain enzymes. uni.lu

Interaction with Proteins and Enzyme Inactivation

This compound (xanthydrol) has been observed to react with a variety of proteins, resulting in the inactivation of specific enzymes. uni.lu Detailed research has indicated that in an acetic acid solution, xanthydrol reacts with several amino acids. These include arginine, asparagine, cysteine, glutamine, histidine, lysine, and tryptophan. uni.lu Notably, the α-amino group of certain α-amino acids, such as alanine, serine, isoleucine, and tyrosine, did not react with xanthydrol under these experimental conditions. uni.lu

Enzyme inactivation refers to the process where an enzyme loses its catalytic ability for a particular reaction, which can be either short-term or long-term due to structural changes in the enzyme. Enzyme inhibition can be categorized into irreversible and reversible types. Irreversible inhibition typically involves the formation of a strong, often covalent, bond between the inhibitor and the enzyme's active site, leading to permanent loss of enzyme function. In contrast, reversible inhibition involves noncovalent interactions, allowing the inhibitor to dissociate from the enzyme. This reversible interaction can be competitive, where the inhibitor competes with the substrate for the active site, or non-competitive, where the inhibitor binds to an allosteric site, inducing a conformational change that reduces enzyme activity. As an example of related compounds, 1,2-dihydroxy-9H-xanthen-9-one has shown inhibitory activity against enzymes involved in the degradation of collagen (collagenase), elastin (B1584352) (elastase), and hyaluronic acid (hyaluronidase).

Data Tables

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 90-46-0 | wikipedia.orgnih.gov |

| Synonyms | 9-Xanthenol, Xanthydrol, 9H-Xanthen-9-ol | wikipedia.orgnih.govuni.lu |

| Chemical Formula | C₁₃H₁₀O₂ | wikipedia.orgnih.gov |

| Molecular Weight | 198.22 g/mol or 198.221 g/mol | wikipedia.orgnih.gov |

| Melting Point | 127 °C or 124 to 126 °C | wikipedia.orgnih.gov |

| Solubility | Soluble in organic solvents | nih.gov |

Table 2: Amino Acid Interactions with this compound

| Interaction Type | Amino Acids | Source |

| Reacts with | Arginine, Asparagine, Cysteine, Glutamine, Histidine, Lysine, Tryptophan | uni.lu |

| Does not react with | Alanine, Serine, Isoleucine, Tyrosine (specifically, their α-amino group under tested conditions) | uni.lu |

Computational and Theoretical Studies on 9 Hydroxyxanthene

In Silico Design of 9-Hydroxyxanthene Derivatives

Computational design strategies allow for the rational creation of new molecules with desired properties, saving time and resources compared to traditional synthesis and screening methods. The xanthene core, particularly when substituted at the 9-position with a hydroxyl group, serves as a versatile starting point for such designs due to its established biological relevance. researchgate.net

A key approach in modern drug discovery is the generation of virtual compound libraries. chapman.edu This process involves the computational creation of a large, diverse set of molecules based on a core scaffold, such as this compound. These libraries can then be screened in silico against biological targets to identify promising hit compounds.

Researchers have reported the design of virtual libraries based on the xanthene framework, including derivatives of this compound (also known as xanthydrol). sciforum.net In one such study, a virtual library of 300 compounds was generated to explore the therapeutic potential of this chemical class. sciforum.net The design process typically involves introducing a variety of substituents at specific positions on the scaffold to modulate its physicochemical and biological properties. The goal is to create a collection of molecules with a wide range of characteristics, increasing the probability of finding compounds with high affinity for a specific target and good drug-like properties. chapman.edugrowingscience.com

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (structural units responsible for a molecule's biological activity) into a single hybrid compound. sciforum.net This approach aims to create a new molecule with a dual or enhanced mode of action, potentially improving efficacy or overcoming drug resistance mechanisms.

In the context of this compound, computational studies have explored molecular hybridization to design novel derivatives. sciforum.net This involves attaching other known bioactive fragments to the xanthene core. The selection of fragments to hybridize is guided by the desired therapeutic target. For instance, a fragment known to interact with a specific enzyme could be combined with the xanthene scaffold to create a hybrid with inhibitory potential against that enzyme. This rational design process is heavily reliant on computational modeling to predict the binding and properties of the resulting hybrid molecules before their actual synthesis.

Virtual Library Generation for Drug Discovery

Pharmacokinetic Profiling via Computational Tools

A major hurdle in drug development is poor pharmacokinetics, encompassing how a drug is absorbed, distributed, metabolized, and excreted (ADME). uniquescientificpublishers.com Computational tools play a crucial role in the early prediction of ADME properties, allowing researchers to prioritize candidates with a higher likelihood of success. For the designed virtual libraries of this compound derivatives, these tools are used to perform a comprehensive pharmacokinetic assessment. sciforum.netnih.gov

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. nih.gov Computational models, such as the one provided by the SwissADME web server, are widely used to assess drug-likeness based on established rules like Lipinski's Rule of Five. nih.govresearchgate.net These rules consider physicochemical properties such as molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

For the virtual libraries of xanthene derivatives, each compound is computationally analyzed for compliance with these rules. sciforum.net This screening helps to filter out molecules that are unlikely to be developed into oral medications, for example, due to poor absorption or permeation.

Table 1: Representative Drug-Likeness Parameters for a Virtual this compound Derivative

| Parameter | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight (MW) | < 500 g/mol | Yes |

| LogP (Lipophilicity) | < 5 | Yes |

| Hydrogen Bond Donors | < 5 | Yes |

| Hydrogen Bond Acceptors | < 10 | Yes |

| Rule of Five Violations | 0 | Yes |

This table illustrates typical parameters assessed during in silico drug-likeness studies. The values represent the desired range for oral bioavailability.

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. mdpi.comnih.gov The BBB is a highly selective barrier that protects the brain, and many potential drugs fail because they cannot penetrate it. mdpi.com Computational models are used to predict the BBB permeability of compounds early in the discovery process. sciforum.netosti.gov These models analyze molecular properties known to influence BBB passage, such as lipophilicity, molecular size, and polar surface area (TPSA). mdpi.comnih.gov Research on xanthene derivatives has included the computational prediction of BBB permeation to identify candidates for neurological applications. sciforum.net

Table 2: Computational Prediction of BBB Permeability

| Compound Class | Key Parameters Analyzed | Predicted Outcome |

| This compound Derivatives | LogP, Polar Surface Area (TPSA), Molecular Weight | Yes/No (Binary Prediction) |

This table shows the factors considered in computational models to predict whether a compound can cross the blood-brain barrier. A "Yes" indicates the compound is predicted to be BBB-permeable.

P-glycoprotein (P-gp) is an efflux pump, a type of transporter protein located in cell membranes, including the BBB. mdpi.comnih.gov It actively removes a wide variety of drugs from cells, which is a major cause of multidrug resistance (MDR) in cancer and can prevent drugs from reaching their targets in the brain. mdpi.comnih.gov

Computational studies on this compound derivatives investigate their potential interaction with P-gp. sciforum.net The goal is to predict whether a compound is a substrate of P-gp (meaning it would be pumped out of the target cells) or an inhibitor of P-gp (meaning it could block the pump and potentially help other drugs overcome resistance). mdpi.com Molecular docking simulations can predict how these derivatives might bind to P-gp, providing insights into their potential as modulators of this important transporter. nih.gov

Cytochrome P450 (CYP) Enzyme Inhibition Prediction

Computational methods are increasingly employed in the early stages of drug discovery to predict the potential of compounds to cause drug-drug interactions (DDIs). nih.gov A primary mechanism for such interactions is the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs. nih.govmdpi.com Predicting whether a compound like this compound or its derivatives might inhibit these enzymes is a key step in assessing their potential as therapeutic agents.

Various in silico approaches, including quantitative structure-activity relationship (QSAR) models, machine learning, molecular docking, and molecular dynamics simulations, are utilized to forecast CYP inhibition. nih.gov These models are often built using large datasets of compounds with known inhibitory activity against specific CYP isoforms, such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4. nih.govnih.govfrontiersin.org For instance, multitask deep neural networks have been developed and trained on extensive datasets to concurrently predict the inhibition of multiple CYP isoforms. nih.gov Such models have demonstrated high prediction accuracies, often exceeding 85% in cross-validation and external testing. nih.gov

Below is a hypothetical and illustrative data table showcasing the kind of predictive output that would be generated for this compound from such computational tools.

Table 1: Predicted Cytochrome P450 Inhibition Profile for this compound

| CYP Isoform | Predicted Inhibition Status | Confidence Score | Prediction Method |

|---|---|---|---|

| CYP1A2 | Non-inhibitor | 0.85 | Multitask DNN nih.gov |

| CYP2C9 | Inhibitor | 0.72 | QSAR Model frontiersin.org |

| CYP2C19 | Non-inhibitor | 0.91 | Multitask DNN nih.gov |

| CYP2D6 | Non-inhibitor | 0.88 | QSAR Model frontiersin.org |

This table is for illustrative purposes only and does not represent actual experimental or validated computational data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the chemical properties and reactivity of molecules like this compound at the electronic level.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation barriers, providing a deeper understanding of reaction kinetics and thermodynamics.

For instance, DFT studies have been applied to understand the formation of xanthydrol (this compound) motifs. One such study investigated the acid-catalyzed cyclization of 2-phenoxybenzophenone (B14659841) to 9-phenyl-9H-xanthen-9-ol, a derivative of this compound. The calculations helped to delineate the reaction pathway for this transformation. In other contexts, DFT has been used to show that benzylic C-H bonds in xanthene are more susceptible to oxidation than aromatic C-H bonds due to lower activation barriers for hydroxylation at the 9-position.

Kinetic modeling combined with DFT can help to unravel complex reaction networks, including those involving radical intermediates that might be "well-disguised" as metal-based reactions. lookchem.com

Table 2: Illustrative DFT Data for a Hypothetical Reaction Involving this compound

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| Reactants | This compound + Reagent | 0.0 | - |

| Transition State 1 | [TS1]‡ | +15.2 | C9-O bond length: 1.6 Å |

| Intermediate | Intermediate Species | -5.4 | Dihedral angle: 120° |

| Transition State 2 | [TS2]‡ | +10.8 | C-H bond breaking: 1.8 Å |

This table is a generalized representation of data that could be obtained from DFT calculations and does not correspond to a specific published reaction of this compound.

DFT calculations are also valuable in understanding the formation and stability of specific structural motifs within larger molecular assemblies. In the context of this compound derivatives, DFT has been used to study the formation of xanthydrol motifs during the synthesis of poly(aryl ether ketone)s. Such studies provide insight into the cyclization reactions that lead to the xanthene core structure.

Furthermore, DFT can be used to analyze the non-covalent interactions, such as hydrogen bonding, that are crucial in the formation of clathrates and other supramolecular structures involving this compound derivatives. For example, studies on clathrates formed by 9-(4-methoxyphenyl)-9H-xanthen-9-ol have shown consistent (Host)-OH···O-(Host) hydrogen bonding patterns.

Reaction Pathway Analysis and Mechanistic Insights

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the development of new drugs. rsc.org These studies involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. subharti.org The goal is to identify the key structural features, or the pharmacophore, responsible for the desired activity and to optimize the compound's properties, such as potency and selectivity, while minimizing undesirable effects. subharti.org

The xanthene scaffold, including this compound, is recognized for its biological versatility, with derivatives showing activities such as neuroprotection and cytotoxicity. sciforum.netresearchgate.net The substituent at the 9-position of the xanthene ring is known to significantly influence these biological properties. researchgate.net

While specific SAR studies focused solely on this compound as the lead are not detailed in the provided results, the principles of SAR would be applied by modifying the core xanthene structure and the hydroxyl group at the 9-position to explore the impact on a particular biological target.

Table 3: Illustrative SAR Data for a Hypothetical Series of this compound Analogs

| Compound ID | R1 Substituent | R2 Substituent | Biological Activity (IC50, nM) |

|---|---|---|---|

| 9-OH-XAN | H | H | 500 |

| 9-OH-XAN-1 | Cl | H | 250 |

| 9-OH-XAN-2 | OCH3 | H | 700 |

| 9-OH-XAN-3 | H | NO2 | 150 |

This table is a hypothetical representation to illustrate the principles of SAR and does not represent actual experimental data.

Solvent Effects and Acid-Base Equilibria Simulations